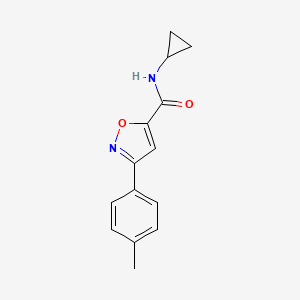
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 by researchers at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide binds to the DNA template of RNA polymerase I and prevents the recruitment of the transcription initiation factor SL1. This leads to the inhibition of rRNA synthesis and nucleolar stress, which activates the p53 pathway. The activation of p53 results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors. In addition, N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have immunomodulatory effects, including the activation of dendritic cells and the inhibition of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anti-cancer agents. However, N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has some limitations for lab experiments, including its poor solubility and stability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide as a cancer therapeutic. One direction is the optimization of its pharmacokinetic properties to improve its solubility and stability. Another direction is the identification of biomarkers that can predict response to N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in cancer patients.
Synthesemethoden
The synthesis of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydroxylamine hydrochloride to form an oxime intermediate. The oxime is then reduced to the corresponding amine, which is cyclized with acetic anhydride to produce the final product, N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to selectively inhibit RNA polymerase I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been tested in preclinical models of a variety of cancers, including breast, ovarian, pancreatic, and hematological malignancies.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)12-8-13(18-16-12)14(17)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLREOQSVAMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

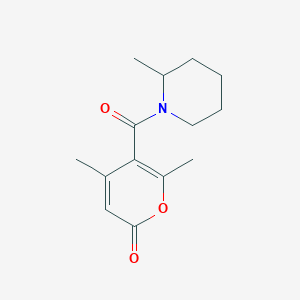
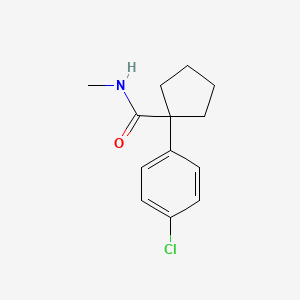

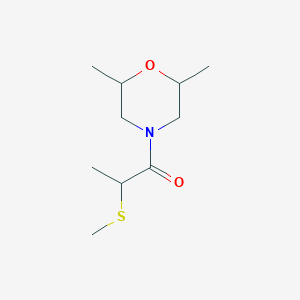

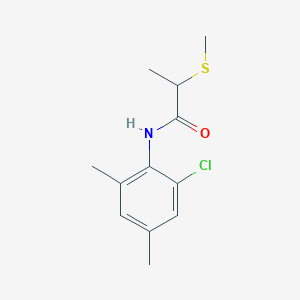
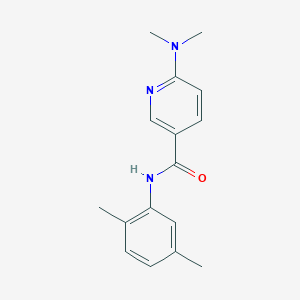
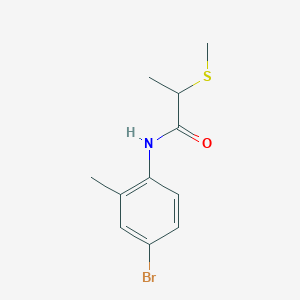
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

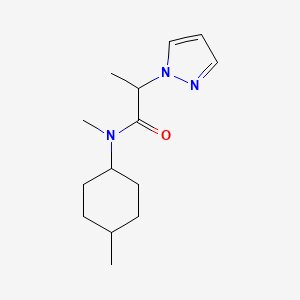
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)